molecular formula C12H13NO3 B2459622 Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate CAS No. 155537-02-3

Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate

Cat. No.: B2459622
CAS No.: 155537-02-3
M. Wt: 219.24
InChI Key: ITRKMDQOZBUPBZ-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate” is a chemical compound with the CAS Number: 155537-02-3 . It has a molecular weight of 219.24 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl (aroyl)pyruvic acids . The reaction of methyl aroylpyruvates with aniline begins with an attack by the amine nitrogen atom at the C-2 carbon atom of the ester . As a result, 2-substituted methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates are formed .


Molecular Structure Analysis

The structure of the compound was established by X-ray structural analysis . According to the data from X-ray crystallographic analysis, the compound crystallizes in a centrosymmetric space group of the monoclinic system . The conjugation system of the heterocycle is planar within 0.05 Å, and the C (3) atom deviates from the ring plane by 0.63 Å .

Properties

IUPAC Name

methyl 2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-6-8(12(15)16-2)11-9(13-7)4-3-5-10(11)14/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRKMDQOZBUPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)CCCC2=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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